Potassium decylxanthate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
7308-25-0 |
|---|---|
Molecular Formula |
C11H21KOS2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
potassium;decoxymethanedithioate |
InChI |
InChI=1S/C11H22OS2.K/c1-2-3-4-5-6-7-8-9-10-12-11(13)14;/h2-10H2,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
ROKMMAWTMJKDKE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCOC(=S)[S-].[K+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization
Methodologies for Potassium Decylxanthate Synthesis
Alkoxylation and Subsequent Xanthation Reactions
The fundamental synthesis of this compound involves a two-step process. The first step is the formation of a decoxide ion (an alkoxide) from decanol (B1663958) and potassium hydroxide (B78521). This is immediately followed by a xanthation reaction, where the alkoxide nucleophilically attacks the carbon atom of carbon disulfide.
A typical laboratory synthesis is as follows:
Decanol is mixed with a stoichiometric amount of potassium hydroxide. dergipark.org.tr
The mixture is cooled in an ice bath to manage the exothermic reaction. dergipark.org.tr
Carbon disulfide is then added dropwise to the cooled mixture with continuous stirring. dergipark.org.tr
The reaction results in the formation of a yellow precipitate of this compound. dergipark.org.tr
This precipitate is then isolated by filtration, washed with a solvent like diethyl ether to remove impurities, and dried under a vacuum. dergipark.org.tr
Optimization of Reaction Parameters for Enhanced Yield and Purity
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include:
Temperature: The reaction is typically carried out in an ice bath (around 0°C) to control the exothermic nature of the xanthation step and minimize the decomposition of the xanthate product. dergipark.org.tr
Stirring: Continuous and vigorous stirring is crucial to ensure efficient mixing of the reactants, particularly the heterogeneous mixture of potassium hydroxide and decanol, and to facilitate the reaction with carbon disulfide. dergipark.org.tr
Purity of Reactants: The use of pure decanol, potassium hydroxide, and carbon disulfide is essential to prevent the formation of unwanted byproducts.
Synthesis of this compound Metal Complexes
The sulfur donor atoms in the xanthate ligand make it an excellent chelating agent for a variety of metal ions. This section focuses on the synthesis of mononuclear transition metal complexes and their adducts.
Mononuclear Transition Metal Complexes (e.g., Ni(II), Cu(II), Zn(II), Mn(II), Fe(II), Co(II))
Mononuclear complexes of the general formula [M(DEXANT)₂] can be synthesized by reacting this compound with a corresponding metal salt. researchgate.netdergipark.org.trresearchgate.net The synthesis generally involves the dropwise addition of an ethanolic solution of this compound to an ethanolic solution of the metal chloride (e.g., NiCl₂, CuCl₂, ZnCl₂, MnCl₂, FeCl₂, CoCl₂) with constant stirring. dergipark.org.trresearchgate.net This results in the precipitation of the metal decylxanthate complex, which can then be filtered, washed with ethanol, and dried. dergipark.org.trresearchgate.net
Table 1: Physical Properties and Yield of Synthesized Metal Decylxanthate Complexes
| Compound | Color | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| [Mn(DEXANT)₂] | Brown | 165-167 | 78 |
| [Fe(DEXANT)₂] | Brown | 170-172 | 80 |
| [Co(DEXANT)₂] | Green | 181-183 | 85 |
| [Ni(DEXANT)₂] | Greenish Yellow | 148-150 | 83 |
| [Cu(DEXANT)₂] | Brown | 162-164 | 79 |
Data compiled from multiple sources. researchgate.netdergipark.org.tr
Adduct Formation with Bidentate Lewis Bases (e.g., 1,10-phenanthroline (B135089), 8-hydroxyquinoline (B1678124), 2,2-bipyridine)
The coordination sphere of the [M(DEXANT)₂] complexes can be expanded by the addition of bidentate Lewis bases, such as 1,10-phenanthroline (phen), 8-hydroxyquinoline (8-HQ), and 2,2'-bipyridine (B1663995) (bipy), to form adducts with the general formula [M(DEXANT)₂(L)]. researchgate.netdergipark.org.trresearchgate.net These adducts are typically prepared by treating the pre-formed [M(DEXANT)₂] complex with the bidentate ligand in a suitable solvent, often with stirring for a period to ensure complete reaction. researchgate.netresearchgate.net The resulting adducts precipitate from the solution and are then isolated by filtration and drying. researchgate.netresearchgate.net
Table 2: Physical Properties of Metal Decylxanthate Adducts
| Compound | Color | Melting Point (°C) |
|---|---|---|
| [Mn(DEXANT)₂(phen)] | Light Brown | 190-192 |
| [Fe(DEXANT)₂(phen)] | Dark Brown | 201-203 |
| [Co(DEXANT)₂(phen)] | Dark Green | 210-212 |
| [Ni(DEXANT)₂(phen)] | Light Green | 178-180 |
| [Cu(DEXANT)₂(phen)] | Greenish Brown | 193-195 |
| [Zn(DEXANT)₂(phen)] | Off-White | 185-187 |
| [Mn(DEXANT)₂(8-HQ)] | Yellowish Brown | 183-185 |
| [Fe(DEXANT)₂(8-HQ)] | Reddish Brown | 195-197 |
| [Co(DEXANT)₂(8-HQ)] | Brownish Green | 203-205 |
| [Ni(DEXANT)₂(8-HQ)] | Yellowish Green | 171-173 |
| [Cu(DEXANT)₂(8-HQ)] | Light Brown | 187-189 |
| [Zn(DEXANT)₂(8-HQ)] | Pale Yellow | 179-181 |
| [Mn(DEXANT)₂(bipy)] | Pale Brown | 177-179 |
| [Fe(DEXANT)₂(bipy)] | Brown | 188-190 |
| [Co(DEXANT)₂(bipy)] | Green | 196-198 |
| [Ni(DEXANT)₂(bipy)] | Green | 165-167 |
| [Cu(DEXANT)₂(bipy)] | Brown | 181-183 |
Data compiled from multiple sources. researchgate.netdergipark.org.tr
Comprehensive Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy Applications
Vibrational spectroscopy provides a window into the molecular vibrations of a compound, offering a unique fingerprint based on its functional groups and their immediate chemical environment.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of potassium decylxanthate, the infrared spectrum reveals characteristic absorption bands that correspond to the vibrations of its constituent bonds. The long decyl chain gives rise to prominent C-H stretching and bending vibrations, while the xanthate group (ROCS₂⁻) exhibits unique spectral features.
Key vibrational modes for xanthates include the C-O-C stretching, C=S stretching, and C-S stretching vibrations. Based on data from related xanthate compounds like potassium ethyl xanthate and potassium amyl xanthate, the following table summarizes the expected characteristic FTIR absorption bands for this compound. researchgate.net The stretching vibrations of the C-O-C bond are typically observed in the 1200-1100 cm⁻¹ region. researchgate.net The C=S bond, a key feature of the xanthate group, displays a strong absorption band around 1050-1000 cm⁻¹. Furthermore, the C-S stretching vibration is expected to appear in the 700-600 cm⁻¹ range. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Asymmetric CH₃ Stretch | ~2955 | Decyl Chain |
| Asymmetric CH₂ Stretch | ~2920 | Decyl Chain |
| Symmetric CH₂ Stretch | ~2850 | Decyl Chain |
| C-O-C Stretch | ~1140 | Xanthate Group |
| C=S Stretch | ~1050 | Xanthate Group |
| C-S Stretch | ~650 | Xanthate Group |
Diffuse Reflectance Infrared Fourier Transform (DRIFTS) Spectroscopy for Surface Adsorbates
Diffuse Reflectance Infrared Fourier Transform (DRIFTS) Spectroscopy is a powerful surface-sensitive technique used to study powdered samples and adsorbates on surfaces without the need for extensive sample preparation. In the context of this compound, which is utilized in mineral flotation, DRIFTS is instrumental in investigating its adsorption mechanism onto mineral surfaces.
When this compound is adsorbed onto a mineral, changes in its vibrational spectrum can be observed. These changes provide insights into the nature of the interaction between the xanthate collector and the mineral surface. For instance, shifts in the C-O, C=S, and C-S stretching frequencies can indicate the formation of new chemical bonds or changes in the electronic environment of the xanthate molecule upon adsorption. DRIFTS studies on various catalyst systems have demonstrated its utility in identifying stable adsorbates and reaction intermediates on catalyst surfaces. nih.govuobabylon.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the structure and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Proton Environment Elucidation
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the different types of protons and their neighboring atoms in a molecule. For this compound, the ¹H-NMR spectrum would be characterized by signals arising from the protons of the ten-carbon alkyl chain.
The terminal methyl (CH₃) group would typically appear as a triplet at the most upfield region of the spectrum. The methylene (B1212753) (CH₂) groups adjacent to the methyl group and along the chain would produce a complex multiplet in the mid-field region. The methylene group attached to the oxygen atom of the xanthate moiety (-O-CH₂-) would be the most deshielded of the alkyl protons and would appear as a triplet at a higher chemical shift due to the electron-withdrawing effect of the oxygen atom. General ¹H-NMR chemical shift tables provide expected ranges for these types of protons. copernicus.orgnih.gov
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CH₃- | ~0.9 | Triplet |
| -(CH₂)₈- | ~1.2-1.4 | Multiplet |
| -O-CH₂- | ~4.0-4.5 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy for Carbon Backbone Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C-NMR spectrum.
The carbon atom of the C=S group is highly deshielded and is expected to appear at a significantly downfield chemical shift, typically in the range of 210-220 ppm. The carbons of the decyl chain will have chemical shifts in the typical aliphatic region (10-40 ppm), with the carbon attached to the oxygen atom (-O-CH₂-) appearing at a higher chemical shift (around 60-70 ppm) due to the oxygen's electronegativity. The terminal methyl carbon will be the most shielded of the alkyl carbons. General ¹³C-NMR chemical shift tables can be used to predict these ranges. oregonstate.edusigmaaldrich.com
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=S | ~215 |
| -O-C H₂- | ~70 |
| -(C H₂)₈- | ~22-32 |
| C H₃- | ~14 |
Electronic Absorption (UV-Vis) Spectroscopy and Ligand Field Theory Analysis
Electronic Absorption (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by strong absorption bands in the ultraviolet region, which arise from electronic transitions within the xanthate group.
Studies on similar xanthates, such as potassium amyl xanthate, show a strong absorption maximum around 301 nm. researchgate.net This absorption is attributed to a π → π* transition within the C=S chromophore of the dithiocarbonate group. The position and intensity of this absorption can be influenced by the solvent and the presence of metal ions.
When this compound acts as a ligand and coordinates to a transition metal ion, new absorption bands can appear in the visible region of the spectrum. These bands arise from d-d electronic transitions of the metal ion, and their energies are governed by the principles of Ligand Field Theory (LFT). youtube.com LFT explains how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting, and thus the color of the complex, depends on the nature of the metal ion, its oxidation state, and the coordinating ligands. The xanthate ligand is known to form colored complexes with various metal ions, and the analysis of their UV-Vis spectra using LFT can provide valuable information about the geometry and bonding in these coordination compounds. rsc.orgnih.gov
| Compound/Transition | Expected λmax (nm) | Transition Type |
| This compound | ~300-305 | π → π* |
| Metal-Xanthate Complexes | Varies (Visible Region) | d-d transitions |
Characterization of d-d Transitions in Metal Decylxanthate Complexes
The interaction of this compound with transition metal ions often results in the formation of colored complexes. The origin of these colors can be investigated using UV-Visible (UV-Vis) spectroscopy, which measures the absorption of light due to electronic transitions within the complex. One of the fundamental types of transitions observed in transition metal complexes are d-d transitions.
These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the same metal ion. The energies of these transitions are sensitive to the geometry of the complex and the nature of the ligands bonded to the metal. For instance, in an octahedral complex, the d-orbitals split into two sets, the t₂g (lower energy) and e_g (higher energy), and a d-d transition corresponds to the movement of an electron from a t₂g to an e_g orbital. While these transitions are formally forbidden by the Laporte selection rule in centrosymmetric complexes (like perfect octahedral geometries), they can still be observed as weak absorptions due to vibrational coupling or slight distortions from perfect symmetry.
Table 1: Representative d-d Transition Data for Ni(II) Complexes
| Complex | Geometry | λ_max (nm) | Reference |
|---|---|---|---|
| [Ni(H₂O)₆]²⁺ | Octahedral | ~450, ~700 | |
| [Ni(NH₃)₆]²⁺ | Octahedral | ~360, ~590 | |
| Ni(II) bis(thiosemicarbazone) | Square-planar | ~684 |
This table presents data for analogous Ni(II) complexes to illustrate the typical range of d-d transitions.
Investigation of Charge Transfer Phenomena
In addition to d-d transitions, metal xanthate complexes exhibit intense absorption bands known as charge transfer (CT) transitions. These are electronic transitions that occur between molecular orbitals that are primarily centered on the metal and those centered on the ligand. CT transitions are selection-rule allowed and therefore have much higher intensities (molar absorptivity, ε > 1,000 L mol⁻¹ cm⁻¹) compared to the weaker d-d transitions.
There are two main types of charge transfer transitions:
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. This is common when the metal is in a high oxidation state and the ligand has available lone pairs of electrons, such as the sulfur atoms in the decylxanthate ligand. The intense yellow color of many metal xanthate complexes is often due to LMCT bands.
Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based orbital to a ligand-based orbital. This typically occurs when the metal is in a low oxidation state and the ligand possesses low-lying empty orbitals.
For metal decylxanthate complexes, LMCT transitions are particularly significant. The sulfur atoms of the decylxanthate ligand are electron-rich, and upon complexation with a metal ion like copper(II), an electron can be transferred from a sulfur-based orbital to a vacant d-orbital on the copper ion. Spectroscopic studies on copper(II) complexes with sulfur-donating ligands show strong absorption bands in the UV-Vis region that are assigned to LMCT transitions. For example, some copper(II) complexes exhibit LMCT bands in the 450–600 nm range. The energy of the LMCT band provides information about the redox properties of the metal and the ligand.
Table 2: Representative Charge Transfer Bands in Metal-Sulfur Complexes
| Complex Type | Transition Type | Wavelength Range (nm) | Description | Reference |
|---|---|---|---|---|
| Copper(II) complexes | LMCT | 450 - 600 | From ligand orbitals to Cu(II) d-orbitals. | |
| Zinc(II) dithiocarbamate (B8719985) | LMCT | ~395 | From ligand orbitals to Zn(II) orbitals. |
This table provides examples of charge transfer bands in related metal-sulfur complexes to illustrate the concept.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Speciation
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of atoms on a material's surface. It is particularly valuable for studying the adsorption of this compound onto mineral surfaces.
XPS works by irradiating a surface with X-rays, which causes the emission of core-level electrons. The binding energy of these electrons is unique to each element and its chemical (oxidation) state. A change in the chemical environment of an atom, such as the formation of a bond or a change in oxidation state, results in a measurable "chemical shift" in its binding energy.
When this compound adsorbs onto a mineral surface, such as gold or a sulfide (B99878) mineral, XPS can be used to identify the chemical species present. For instance, by analyzing the S 2p spectrum, one can distinguish between the xanthate adsorbed on the surface, its oxidation product dixanthogen (B1670794), and the sulfur species of the mineral substrate itself. Each of these species will have a characteristic S 2p₃/₂ binding energy.
The intensity of the XPS peaks is proportional to the number of atoms of that element on the surface, allowing for the quantification of surface coverage. By monitoring the intensities of the C 1s, O 1s, S 2p, and the characteristic peaks of the substrate elements (e.g., Au 4f for a gold surface), the amount of adsorbed decylxanthate can be determined.
The high-resolution spectra of the C 1s and S 2p regions provide detailed information about the chemical bonding states. For example, the C 1s spectrum can distinguish between the carbon in the alkyl chain (C-C, C-H), the carbon double-bonded to sulfur (S=C-O), and any adventitious carbon contamination. Similarly, the S 2p spectrum can differentiate between the sulfur in the xanthate molecule and any sulfur-containing species formed on the surface.
Table 3: Representative XPS Binding Energies for Xanthate and Related Species
Note: These are typical binding energy ranges and can vary slightly depending on the specific chemical environment and instrument calibration.
X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Local Structural Information
X-ray Absorption Near Edge Structure (XANES) spectroscopy, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful tool for probing the local geometric and electronic structure of a specific element within a material. It is highly sensitive to the oxidation state and coordination environment of the absorbing atom.
For studying this compound and its complexes, sulfur K-edge XANES is particularly informative. The "edge" in XANES refers to the energy at which a core electron is excited to an unoccupied state or the continuum. The position and features of this edge are a fingerprint of the atom's chemical environment.
By comparing the S K-edge XANES spectrum of a sample with those of known standard compounds, one can determine the speciation of sulfur. For example, the spectra can distinguish between sulfur in a xanthate, a dixanthogen, a metal sulfide, or a sulfate. The pre-edge features in a XANES spectrum are related to the symmetry of the coordination environment around the sulfur atom, providing information about the geometry of the metal-sulfur bond in a complex. This technique is complementary to XPS, offering more detailed information about the local structure beyond just the oxidation state.
Elemental Analysis and Stoichiometric Determinations
Elemental analysis is crucial for confirming the purity and stoichiometry of this compound. The theoretical composition of this compound (C₁₁H₂₁KOS₂) can be calculated from its chemical formula.
Theoretical Composition of this compound (C₁₁H₂₁KOS₂)
Molecular Weight: 272.52 g/mol
Carbon (C): 48.48%
Hydrogen (H): 7.77%
Potassium (K): 14.34%
Oxygen (O): 5.87%
Sulfur (S): 23.54%
Commercial products are often of technical grade, and their exact composition can be verified using various analytical techniques. For instance, the potassium content can be determined by methods such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The carbon, hydrogen, and sulfur content is typically determined by combustion analysis.
Technical data sheets for similar commercial products, like potassium amyl xanthate, often specify a minimum purity, for example, 90% xanthate content by weight, with the remainder being impurities from the manufacturing process. Such analyses are essential for quality control and for understanding the true concentration of the active reagent in experimental studies.
Table 4: Example of a Technical Specification for a Commercial Xanthate (Potassium Amyl Xanthate)
| Parameter | Specification |
|---|---|
| Xanthate Content | ≥ 90.0% |
| Free Alkali | ≤ 0.2% |
| Water and Volatile Matter | ≤ 4.0% |
Source: Adapted from a typical technical data sheet for Potassium Amyl Xanthate. This illustrates the type of stoichiometric information provided for commercial reagents.
Microelemental Analysis (CHN Analysis) for Compositional Verification
Microelemental analysis, commonly known as CHN analysis, is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. This combustion analysis method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For organosulfur compounds like xanthates, sulfur (S) analysis is also typically included.
The process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich environment. The resulting gaseous products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are then reduced to N₂)—are passed through a series of detectors that quantify each component. The percentages of C, H, and N are then calculated.
For this compound (C₁₁H₂₃KOS₂), the theoretical elemental composition can be calculated from its molecular formula. Experimental values obtained from CHN analysis are then compared to these theoretical percentages. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and proposed formula. Similarly, when this compound is used as a ligand to form metal complexes, CHN analysis is crucial for confirming the stoichiometry of the resulting complex, i.e., the metal-to-ligand ratio.
Table 1: Illustrative Microelemental Analysis Data for a Representative Metal Xanthate Complex
| Compound | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated S (%) | Found S (%) |
|---|---|---|---|---|---|---|
| [Ni(S₂COC₁₀H₂₁)₂] | 51.28 | 51.15 | 8.60 | 8.72 | 24.89 | 24.75 |
| [Cu(S₂COC₁₀H₂₁)₂] | 50.82 | 50.95 | 8.54 | 8.48 | 24.68 | 24.80 |
Note: The data in this table is illustrative and based on typical results for similar long-chain alkyl xanthate complexes.
Atomic Absorption Spectrometry (AAS) for Metal Ion Quantification
Atomic Absorption Spectrometry (AAS) is a highly sensitive and specific technique used to determine the concentration of metal ions in a sample. youtube.comchemistryjournals.net This method is particularly valuable for confirming the metal content in synthesized coordination complexes, thereby verifying their composition. researchgate.net
The principle of AAS involves the absorption of light by free atoms in the gaseous state. A solution of the metal complex is aspirated into a flame or a graphite (B72142) furnace, where it is vaporized and atomized. A light source, typically a hollow-cathode lamp containing the element to be analyzed, emits light at a specific wavelength characteristic of that element. The free atoms of the metal in the atomized sample absorb this light, and the amount of light absorbed is directly proportional to the concentration of the metal in the sample.
For metal complexes of decylxanthate, a known weight of the complex is dissolved in a suitable solvent and diluted to a known volume. This solution is then analyzed by AAS. By comparing the absorbance of the sample solution to a calibration curve prepared from standard solutions of the metal ion, the precise concentration of the metal in the complex can be determined. This experimental metal percentage is then compared with the theoretical value calculated from the proposed formula of the complex.
The following table, based on data from studies on other metal alkyl xanthate complexes, demonstrates the typical results obtained from AAS analysis. researchgate.net
Table 2: Illustrative Metal Content Data from Atomic Absorption Spectrometry for Representative Metal Xanthate Complexes
| Compound | Calculated Metal (%) | Found Metal (%) |
|---|---|---|
| [Mn(S₂CO-R)₂] | 11.41 | 11.13 |
| [Fe(S₂CO-R)₂] | 11.58 | 11.24 |
| [Co(S₂CO-R)₂] | 12.14 | 11.85 |
| [Ni(S₂CO-R)₂] | 12.09 | 11.98 |
| [Cu(S₂CO-R)₂] | 12.97 | 12.70 |
Note: The data is illustrative, with 'R' representing an alkyl group. The values are based on analyses of similar xanthate complexes. researchgate.net
Magnetic Susceptibility Measurements for Electronic Configuration Assessment
Magnetic susceptibility measurements provide valuable information about the electronic structure of transition metal complexes, specifically the number of unpaired electrons. This information is crucial for determining the oxidation state and the geometry of the metal center.
The magnetic susceptibility of a substance is a measure of how it responds to an applied magnetic field.
Diamagnetic substances contain only paired electrons and are weakly repelled by a magnetic field.
Paramagnetic substances contain one or more unpaired electrons and are attracted into a magnetic field. The strength of this attraction is proportional to the number of unpaired electrons.
The effective magnetic moment (μ_eff) of a complex is calculated from the measured magnetic susceptibility and is typically reported in units of Bohr magnetons (B.M.). This experimental value can be compared to the theoretical "spin-only" magnetic moment, which is calculated based on the number of unpaired electrons (n) using the formula:
μ_spin-only = √[n(n+2)]
For first-row transition metal complexes, the measured magnetic moment is often close to the spin-only value. Deviations can occur due to orbital contributions to the magnetic moment. By comparing the experimental μ_eff with the theoretical values for different numbers of unpaired electrons and different geometries (e.g., octahedral, tetrahedral, square planar), the electronic configuration and stereochemistry of the metal ion in the complex can be inferred. researchgate.netlasalle.edu For instance, a Co(II) complex with a magnetic moment around 4.0 B.M. suggests a tetrahedral geometry, while a value in the range of 4.4-5.2 B.M. is indicative of an octahedral geometry. researchgate.net
Table 4: Illustrative Magnetic Moment Data for Representative Metal Xanthate Complexes
| Compound | Magnetic Moment (μ_eff) (B.M.) | Inferred Geometry |
|---|---|---|
| [Co(S₂CO-R)₂] | 4.02 | Tetrahedral |
| [Ni(S₂CO-R)₂] | 2.89 | Tetrahedral |
| [Cu(S₂CO-R)₂] | 1.75 | Square Planar/Distorted Octahedral |
Mechanistic Investigations of Interfacial and Solution Chemistry
Adsorption Mechanisms on Solid-Liquid Interfaces
The adsorption of decylxanthate ions from an aqueous phase onto a solid mineral surface is the critical step that imparts hydrophobicity to the mineral, enabling its separation. This process is complex, involving different types of interactions and the formation of specific surface compounds.
The interaction between decylxanthate ions and a mineral surface can be broadly categorized into two main types: physisorption and chemisorption.
Physisorption , or physical adsorption, involves weak, long-range van der Waals forces. researchgate.net This type of adsorption is generally not specific; it can occur on various surfaces and is typically reversible. The enthalpy of physisorption is low, usually in the range of 20–40 kJ/mol. mdpi.com Physisorption may lead to the formation of multiple layers of adsorbate on the surface. researchgate.net
Chemisorption , or chemical adsorption, involves the formation of a chemical bond (such as a covalent or ionic bond) between the adsorbate and the adsorbent surface. researchgate.netresearchgate.net This process is highly specific, occurring only between certain adsorbates and surfaces, and is often irreversible. researchgate.net The enthalpy of chemisorption is significantly higher than that of physisorption, typically ranging from 40 to 200 kJ/mol, which is comparable to the energy of a chemical reaction. mdpi.com Chemisorption results in the formation of a single layer (monolayer) of molecules on the surface. researchgate.netresearchgate.net
In the context of potassium decylxanthate interacting with sulfide (B99878) minerals (e.g., copper sulfides), the primary mechanism is chemisorption. mdpi.commdpi.com This is evidenced by the specificity of xanthate collectors for certain minerals and the significant energy of the interaction. For instance, studies on the adsorption of ethylxanthate (B89882) (a shorter-chain xanthate) on pyrite (B73398) show an adsorption enthalpy of 59.25 kJ/mol, which clearly falls within the range for chemisorption. mdpi.com This strong, specific chemical bond is what ensures the firm attachment of the collector to the target mineral, a prerequisite for effective flotation.
Table 1: Comparison of Physisorption and Chemisorption
| Feature | Physisorption | Chemisorption |
| Forces Involved | Weak van der Waals forces | Strong chemical bonds (covalent, ionic) |
| Specificity | Non-specific | Highly specific |
| Reversibility | Reversible | Often irreversible |
| Enthalpy of Adsorption | Low (20-40 kJ/mol) | High (40-200 kJ/mol) |
| Adsorbed Layer | Multilayer formation is possible | Monolayer formation |
| Activation Energy | Little to no activation energy required | Often requires activation energy |
| Temperature Effect | Decreases with increasing temperature | Increases with temperature initially, then may decrease |
| This table summarizes the key differences between physical and chemical adsorption processes. researchgate.netmdpi.comresearchgate.net |
The chemisorption of decylxanthate onto sulfide mineral surfaces is not a simple ion-to-surface attachment. Instead, it involves chemical reactions that form new, insoluble compounds on the mineral surface. The primary products formed are metal xanthates and dixanthogen (B1670794). onetunnel.orgmdpi.com
On copper-bearing sulfide minerals like chalcopyrite (CuFeS₂) or bornite (B72238) (Cu₅FeS₄), the decylxanthate anion (DX⁻) reacts with copper ions at the mineral surface. The initial reaction product is often cuprous decylxanthate (CuDX), an insoluble salt that precipitates onto the mineral, rendering it hydrophobic. researchgate.netbibliotekanauki.plmdpi.com This occurs through an electrochemical process where the anodic oxidation of xanthate is coupled with the cathodic reduction of oxygen. researchgate.netvt.edu
The reaction can be represented as: Cu⁺ (surface) + DX⁻ → CuDX (solid)
In addition to the formation of cuprous xanthate, the oxidation of decylxanthate ions can lead to the formation of didecyldixanthogen ( (DX)₂ ), an oily, non-ionic molecule which is also highly hydrophobic. mdpi.comresearchgate.net The reaction for dixanthogen formation is: 2DX⁻ → (DX)₂ + 2e⁻
This reaction is highly dependent on the electrochemical potential (Eh) of the system. researchgate.net Both cuprous decylxanthate and didecyldixanthogen can co-exist on the mineral surface, with their relative abundance depending on factors like pulp potential, pH, and the specific mineral's crystal structure. mdpi.combibliotekanauki.pl Studies using Fourier-transform infrared spectroscopy (FTIR) help identify these species on the mineral surface by their characteristic vibrational peaks. For various metal xanthates, the characteristic peaks for cuprous xanthate are typically found in the 1190-1200 cm⁻¹ range, while dixanthogen shows peaks between 1240-1270 cm⁻¹ and 1020-1040 cm⁻¹. mdpi.comresearchgate.net
The adsorption of decylxanthate is highly sensitive to the surrounding solution chemistry.
pH : The pH of the aqueous solution is a critical parameter. Xanthates are known to be unstable under acidic conditions (pH < 7), where they decompose into carbon disulfide and the corresponding alcohol. researchgate.netuct.ac.za Therefore, flotation processes using xanthate collectors are typically carried out in neutral to alkaline solutions (pH 7-11). For many sulfide minerals like chalcopyrite, adsorption is most effective in a weakly alkaline environment (pH 8-9.5). mdpi.comscispace.com At very high pH values, the hydroxyl ion (OH⁻) can compete with the xanthate ion for adsorption sites on the mineral surface, leading to a decrease in collector adsorption and reduced flotation performance. scispace.comtandfonline.com
Eh-pH Diagrams : The stability of the different species in the decylxanthate-water-mineral system can be visualized using Eh-pH (Pourbaix) diagrams. chemits.com These diagrams map the thermodynamic stability regions for different chemical species as a function of electrochemical potential (Eh) and pH. chemits.comnrc.gov For a given system, an Eh-pH diagram can show the conditions under which decylxanthate ions are stable, where they decompose, and where the formation of cuprous decylxanthate or dixanthogen is thermodynamically favored. researchgate.net
Ionic Strength : An increase in the ionic strength of the solution, often due to the presence of dissolved salts like NaCl or CaCl₂, can influence adsorption. Generally, higher ionic strength can enhance the adsorption of collectors on mineral surfaces. min-eng.com This is attributed to the compression of the electrical double layer at the mineral-water interface, which reduces electrostatic repulsion between the negatively charged mineral surface and the anionic decylxanthate collector. researchgate.netmin-eng.com
Co-existing Ions : The presence of other ions in the solution can have a significant impact. Cations like Ca²⁺ and Mg²⁺ can sometimes form metal hydroxide (B78521) precipitates at alkaline pH, which may coat the mineral surface and hinder collector adsorption. researchgate.net Conversely, certain metal ions can act as "activators." For example, copper ions (Cu²⁺) in solution can adsorb onto the surface of other minerals like sphalerite (ZnS) or pyrite (FeS₂), creating sites where decylxanthate can then chemisorb, a process known as copper activation. bibliotekanauki.pl Competing anions can also interfere with the adsorption process. researchgate.net
To quantify the adsorption process, researchers employ kinetic and equilibrium models.
Adsorption Kinetics studies describe the rate of collector uptake on the mineral surface. Common models include the pseudo-first-order and pseudo-second-order models. researchgate.net
The pseudo-first-order model assumes the rate of adsorption is proportional to the number of available sites.
Adsorption Equilibrium is described by isotherms, which relate the amount of substance adsorbed on a surface to its concentration in the solution at a constant temperature.
The Langmuir isotherm assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. researchgate.net It is often used to calculate the maximum monolayer adsorption capacity (qₘ). The adsorption of xanthate on various surfaces has been shown to follow the Langmuir model. researchgate.netmdpi.comresearchgate.net
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. researchgate.netnih.gov
These models are essential for determining key parameters like adsorption capacity and affinity, which are critical for process design and optimization.
Table 2: Langmuir Isotherm Data for Ethylxanthate Adsorption on Pyrite and Arsenopyrite (B74077) at pH 8.0
| Mineral | Temperature (K) | Adsorption Enthalpy (ΔH°) (kJ/mol) | Adsorption Entropy (ΔS°) (J/mol·K) | Gibbs Free Energy (ΔG°) (kJ/mol) |
| Pyrite | 298.15 | 59.25 | 225.62 | -8.01 |
| 313.15 | -11.39 | |||
| 328.15 | -14.77 | |||
| Arsenopyrite | 298.15 | 38.99 | 158.75 | -8.31 |
| 313.15 | -10.69 | |||
| 328.15 | -13.07 | |||
| Data adapted from a study on ethylxanthate, a related short-chain xanthate, illustrating typical thermodynamic parameters derived from Langmuir isotherm analysis. The positive enthalpy values indicate the endothermic nature of the chemisorption process. The negative Gibbs free energy values indicate the spontaneity of the adsorption. mdpi.com |
Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique that allows for the in situ visualization of mineral surfaces in aqueous environments. This enables direct observation of how decylxanthate adsorbs and alters the surface morphology.
Using AFM, researchers can image the formation of adsorbed collector layers in real-time. Studies on related xanthates have shown that adsorption does not always result in a uniform, even layer. Instead, the collector often forms discrete patches or aggregates on the surface, which can grow and coalesce as the collector concentration or adsorption time increases. mdpi.commdpi.com For example, AFM studies on bornite revealed that at a potassium amyl xanthate concentration above 1 × 10⁻⁵ M, an almost full coverage of cuprous xanthate was achieved. mdpi.com This visualization provides direct evidence of the hydrophobization mechanism at the nanoscale.
Furthermore, AFM can be used in a force spectroscopy mode to measure the interaction forces between a single collector molecule (attached to the AFM tip) and the mineral surface. mdpi.com This provides quantitative data on the adhesion force, directly probing the strength of the chemisorption bond at a molecular level.
The structure of the adsorbed film is critical to its function. As established, chemisorption of decylxanthate leads to the formation of a primary monolayer of cuprous decylxanthate or dixanthogen on the mineral surface. researchgate.net This initial layer is chemically bonded to the mineral.
Under certain conditions, such as higher collector concentrations, further adsorption can occur on top of this initial chemisorbed layer. This can lead to the formation of bilayers or multilayers. This subsequent adsorption is more akin to physisorption, where additional decylxanthate ions or dixanthogen molecules are held by weaker van der Waals forces between the hydrocarbon tails of the collector molecules. researchgate.net This phenomenon, often referred to as hydrophobic association or condensation, can lead to the formation of extensive, oily patches of collector on the surface. mdpi.com
AFM studies have visualized these phenomena, showing the transition from sparse surface coverage to aggregates and eventually to more extensive layers. mdpi.com While the first monolayer provides the fundamental chemical anchor, the formation of multilayers can significantly enhance the surface's hydrophobicity, which may be beneficial for robust bubble attachment during flotation.
Complexation Chemistry in Solution and at Environmental Interfaces
The behavior of this compound in aqueous environments, particularly its interactions with metal ions, is fundamental to its application in fields such as mineral processing.
Thermodynamic and Kinetic Aspects of Metal Decylxanthate Formation
The formation of metal decylxanthate complexes is a thermodynamically driven process, governed by the principles of solubility and complex stability. The stability of these complexes is a critical factor, often quantified by the solubility product constant (Ksp), where a lower value signifies a more stable and less soluble complex. nih.gov This stability is paramount in processes like froth flotation, where the collector's affinity for the target mineral determines separation efficiency.
The general stability trend for metal xanthates, which is applicable to decylxanthates, typically follows the Irving-Williams series, with an order such as Cu(II) > Ni(II) > Co(II) > Zn(II). researchgate.net This indicates that copper decylxanthate complexes are significantly more stable than those of zinc, for example. This hierarchy is directly related to the affinity of the metal ion for the sulfur donor atoms of the xanthate ligand. While specific thermodynamic data such as the standard free energy of formation (ΔG°) for metal decylxanthates are not extensively documented, the spontaneous formation of these precipitates in solution suggests a negative ΔG°, indicating a thermodynamically favorable reaction.
Kinetically, the formation of metal decylxanthate complexes is generally rapid. The rate is influenced by factors including the concentration of reactants and the pH of the medium, which affects the speciation of both the metal ions and the xanthate.
To illustrate the relative stabilities, the following interactive table presents solubility product constants for various relevant metal sulfides. Lower Ksp values indicate greater insolubility and, by extension, a stronger driving force for the formation of such compounds when a sulfur-containing ligand like decylxanthate is introduced.
This table showcases the low solubility of various metal sulfides, providing a basis for understanding the strong affinity of transition metals for sulfur-based ligands like decylxanthate. researchgate.net
Interactions with Transition Metal Ions in Aqueous Media
In aqueous solutions, this compound readily interacts with transition metal ions (e.g., Cu²⁺, Pb²⁺, Zn²⁺) to form insoluble metal decylxanthate precipitates. This reaction is central to its function as a collector in the flotation of sulfide minerals, which are primary sources of these metals. The interaction involves the decylxanthate anion (C₁₀H₂₁OCSS⁻) displacing water molecules from the metal ion's hydration sphere and bonding to the metal. aalto.fi
The sulfur atoms in the xanthate group act as soft Lewis bases, exhibiting a strong affinity for soft Lewis acid transition metals. The general reaction is:
Mⁿ⁺(aq) + n(C₁₀H₂₁OCSS⁻)(aq) → M(C₁₀H₂₁OCSS)ₙ(s)
Here, Mⁿ⁺ represents a transition metal ion. The long decyl chain (C₁₀H₂₁) of the xanthate ligand makes the resulting metal complex markedly hydrophobic. researchgate.net This induced hydrophobicity is crucial for mineral flotation, as it allows mineral particles coated with the complex to attach to air bubbles.
The pH of the aqueous medium is a critical variable, as it can influence the stability of the metal complexes and the potential formation of competing species like metal hydroxides. aalto.fi
Role of this compound as a Ligand in Coordination Compounds
This compound acts as a bidentate ligand in coordination chemistry. itb.ac.idmdpi.com This means it uses two of its atoms—specifically, the two sulfur atoms of the dithiocarbonate group—to bind to a single central metal ion. itb.ac.idresearchgate.net This simultaneous, two-point attachment forms a stable, ring-like structure known as a chelate. aalto.firesearchgate.net The formation of this chelate ring significantly enhances the stability of the resulting coordination compound, an effect known as the chelate effect. researchgate.net
The decylxanthate ligand, by forming a chelate, can create neutral or anionic coordination complexes depending on the oxidation state of the metal and the stoichiometry. For example, with a divalent metal ion like Ni(II), it can form a neutral, hydrophobic complex, [Ni(C₁₀H₂₁OCSS)₂]. The geometry of these complexes varies based on the coordination number and electronic configuration of the central metal ion. The long, nonpolar decyl tail does not participate in coordination but extends outwards from the complex, imparting significant hydrophobicity to the entire molecule. researchgate.netresearchgate.net
Electrochemical Properties and Surface Reactions
The interfacial behavior of this compound is heavily influenced by electrochemical phenomena, particularly at the surfaces of conductive materials like sulfide minerals and electrodes.
Electrochemical Processes of Decylxanthate Ions on Electrode Surfaces
On the surfaces of electrodes and sulfide minerals, decylxanthate ions can undergo electrochemical oxidation. aalto.fi A primary and crucial reaction is the oxidation of two decylxanthate ions (DX⁻) to form a neutral, dimeric molecule called didecyldixanthogen ((DX)₂). researchgate.net
The reaction is represented as:
2 C₁₀H₂₁OCSS⁻ → (C₁₀H₂₁OCSS)₂ + 2e⁻
This oxidation process is readily studied using electrochemical techniques such as cyclic voltammetry, where it appears as an anodic (oxidation) peak in the voltammogram. itb.ac.idresearchgate.net The formation of dixanthogen is significant because, being a neutral and highly nonpolar molecule, its adsorption can render a mineral surface even more hydrophobic than the adsorbed metal decylxanthate. researchgate.net Further oxidation at higher electrochemical potentials can lead to the decomposition of the xanthate molecule itself. researchgate.net
Influence of Electrochemical Potential on Surface Species Formation and Transformation
The electrochemical potential (Eh) of a mineral surface in a decylxanthate solution is a master variable that dictates the nature of the adsorbed species. mdpi.comvt.edu The relationship between potential and surface species is fundamental to controlling the hydrophobicity of mineral surfaces during flotation.
At lower, more reducing potentials, the primary interaction is the chemisorption of decylxanthate ions, which may react with metal ions from the mineral lattice to form a layer of metal decylxanthate.
As the potential increases to a more oxidizing regime, the direct oxidation of decylxanthate to dixanthogen becomes thermodynamically favorable. researchgate.netmdpi.com This can result in the formation of dixanthogen multilayers on the mineral surface, often on top of an initial metal xanthate layer. The transformation from a surface dominated by metal xanthate to one dominated by dixanthogen generally corresponds to an increase in surface hydrophobicity.
The specific potential ranges for these transformations depend on the mineral , the xanthate concentration, and the pH of the solution. vt.edu This complex interplay allows for the selective separation of different sulfide minerals by carefully controlling the electrochemical potential of the flotation pulp. mdpi.commdpi.com
The following interactive table summarizes the generalized relationship between electrochemical potential and the dominant surface species.
This table illustrates how the electrochemical potential at a mineral-solution interface governs the chemical nature of the adsorbed collector species.
Interfacial Phenomena and Surface Tension Effects of this compound
This compound, as a sulfur-containing anionic surfactant, exhibits significant interfacial activity, which is fundamental to its applications, particularly in the field of mineral flotation. Its molecular structure, comprising a ten-carbon nonpolar hydrocarbon tail (decyl group) and a polar xanthate head group, dictates its behavior at interfaces, such as the air-water interface. This section delves into the mechanistic investigations of the interfacial phenomena and surface tension effects associated with this compound.
The primary mechanism by which this compound reduces the surface tension of water is through the process of adsorption at the air-water interface. The hydrophobic decyl tail has a low affinity for the bulk aqueous phase and preferentially orients itself away from the water molecules, protruding into the air. Conversely, the ionic xanthate head group remains hydrated and anchored in the aqueous phase. This spontaneous arrangement of this compound molecules at the surface disrupts the cohesive hydrogen bonding network of water molecules, leading to a decrease in surface tension. The extent of this reduction is a function of the surfactant's concentration in the bulk solution.
At low concentrations, the individual this compound molecules that adsorb at the interface are relatively far apart, resulting in a modest decrease in surface tension. As the concentration increases, the interface becomes more populated with surfactant molecules, leading to a more significant reduction in surface tension. This trend continues until the interface becomes saturated with a monolayer of this compound molecules.
A key parameter characterizing the surface activity of a surfactant is its critical micelle concentration (CMC). The CMC is the concentration at which the surfactant monomers in the bulk solution begin to self-assemble into organized aggregates known as micelles. researchgate.net Beyond the CMC, the surface tension of the solution typically remains relatively constant, as any additional surfactant molecules preferentially form micelles rather than further populating the already saturated interface. researchgate.net
There is some debate within the scientific community regarding the ability of shorter-chain xanthates to form micelles. Some studies suggest that xanthates with shorter alkyl chains, such as potassium amyl xanthate (with a five-carbon chain), do exhibit a critical micelle concentration. researchgate.net However, other research indicates that some xanthates may not form micelles at all. For this compound specifically, there is a lack of definitive, publicly available experimental data confirming its CMC.
Given the ten-carbon alkyl chain of this compound, it is structurally similar to other well-characterized ten-carbon surfactants, such as sodium decanoate (B1226879). For comparative purposes, the micellization behavior of potassium decanoate has been studied, and it exhibits a clear CMC. The thermodynamic parameters for the micellization of a similar C10 carboxylate, sodium decanoate, have been determined and are presented in the table below to provide an illustrative example of the expected behavior for a ten-carbon chain surfactant.
Table 1: Thermodynamic Parameters of Micellization for Sodium Decanoate at Different Temperatures
| Temperature (K) | CMC (mmol/L) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
| 288.15 | 109 | -15.8 | 8.7 | 24.5 |
| 298.15 | 92 | -17.0 | 7.1 | 24.1 |
| 308.15 | 80 | -18.2 | 5.5 | 23.7 |
| 318.15 | 71 | -19.4 | 3.9 | 23.3 |
| 328.15 | 64 | -20.6 | 2.3 | 22.9 |
This data is for sodium decanoate and is provided for illustrative purposes due to the lack of specific data for this compound.
Table 2: Illustrative Surface Tension of an Aqueous Surfactant Solution as a Function of Concentration
| Concentration (mol/L) | Surface Tension (mN/m) |
| 0 (Pure Water) | 72.8 |
| 1 x 10-5 | 65.2 |
| 1 x 10-4 | 55.1 |
| 5 x 10-4 | 45.3 |
| 1 x 10-3 | 38.7 |
| 5 x 10-3 | 32.5 |
| 1 x 10-2 (Approx. CMC) | 30.1 |
| 5 x 10-2 | 29.9 |
This table presents generalized, illustrative data for a typical surfactant and does not represent experimentally measured values for this compound.
The study of interfacial phenomena also includes the investigation of the adsorption isotherm, which describes the equilibrium relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed at the interface. Common models used to describe this relationship include the Langmuir and Freundlich isotherms. The Langmuir model assumes a monolayer adsorption onto a surface with a finite number of identical sites, whereas the Freundlich model is an empirical equation that describes heterogeneous systems. The fitting of experimental data to these models can provide insights into the adsorption mechanism of this compound at the air-water interface.
Applications in Chemical Separations and Materials Science
Role in Mineral Flotation Technology
Froth flotation is a widely used process for selectively separating hydrophobic materials from hydrophilic ones, and it is a cornerstone of the modern mineral processing industry. wikipedia.org In this process, collectors are chemical reagents that selectively adsorb onto the surface of target minerals, rendering them hydrophobic and allowing them to attach to air bubbles and float to the surface for collection. wikipedia.org Potassium decylxanthate, a member of the xanthate family of collectors, plays a crucial role in the recovery of various minerals due to the properties conferred by its ten-carbon alkyl chain.
This compound is effective in the flotation of various sulphide and oxide minerals. Studies have investigated its interaction with several copper sulphides. For instance, research on chalcopyrite (CuFeS₂) has explored the surface chemistry following treatment with this compound. researchgate.netresearchgate.net X-ray photoelectron spectroscopy (XPS) analysis has shown that copper on the chalcopyrite surface exists in the copper(I) state, and diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy confirmed that solid copper(I) decylxanthate is the species formed on the mineral surface. researchgate.net This hydrophobic layer is essential for the mineral's floatability.
The compound has also been studied for its effectiveness on other copper minerals:
Bornite (B72238) (Cu₅FeS₄) and Chalcocite (Cu₂S) : These minerals are often found alongside chalcopyrite in copper ores. journals.co.zaresearchgate.net The flotation of bornite and chalcocite can be successfully achieved using thiol collectors like xanthates. journals.co.zae3s-conferences.org The efficiency of recovery often depends on the specific mineralogy and the collector system employed. journals.co.zamdpi.com
Malachite (Cu₂(CO₃)(OH)₂) : As a copper oxide mineral, malachite typically requires a pre-treatment step called sulfidization before it can be effectively floated with a xanthate collector. researchgate.netkoreascience.kr This process involves adding a sulfidizing agent, such as sodium sulfide (B99878), to create a copper sulfide-like layer on the mineral surface, which can then react with the xanthate collector. researchgate.net Research has been conducted on the interaction of this compound with the malachite surface to facilitate its separation. researchgate.net Without sulfidization, the flotation of malachite with thiol collectors is generally poor. mdpi.com
Chalcopyrite (CuFeS₂) : This is the most abundant copper-bearing mineral and a primary target for flotation. The interaction between chalcopyrite and various xanthates, including this compound, is well-documented. researchgate.netjournals.co.zaresearchgate.net The formation of copper(I) alkylxanthate on the mineral surface is a key mechanism for its flotation. researchgate.net
Studies have also examined the interaction of this compound with arsenic-containing minerals, where it was found that arsenic(III) decylxanthate and didecyl dixanthogen (B1670794) can form on their surfaces. researchgate.net
The successful flotation of minerals from complex ores, which contain multiple valuable minerals and gangue (waste) minerals like pyrite (B73398), requires careful optimization of the collector's performance and selectivity. researchgate.net The goal is to maximize the recovery of the target mineral while minimizing the flotation of unwanted minerals.
Several factors influence the performance of this compound in these systems:
Collector Dosage : An optimal dosage is crucial. While increasing collector concentration can enhance recovery, excessive amounts may lead to reduced selectivity or even decreased recovery due to the formation of multilayers on the mineral surface. mdpi.commdpi.com
Pulp pH : The pH of the mineral slurry significantly affects the surface charge of minerals and the stability of the collector, thereby influencing adsorption and flotation behavior. mdpi.comnih.gov For many sulfide minerals, flotation is effective within a specific pH range. mdpi.com
Presence of Other Ions : Ions dissolved in process water can interact with minerals and reagents, affecting flotation outcomes. diva-portal.org
Mineralogy : The presence of various sulphide minerals, such as chalcopyrite, bornite, and chalcocite, each with different flotation characteristics, necessitates tailored collector suites and process conditions for efficient separation from gangue like pyrite. researchgate.net
Optimizing these parameters is key to achieving high-grade concentrates and efficient mineral recovery. mdpi.com For instance, in the flotation of low-grade, difficult-to-select copper sulfide ores, the choice of collector is particularly critical. researchgate.net
For many years, mixtures of different collectors have been utilized in sulphide flotation to enhance performance beyond what can be achieved with a single collector. researchgate.net This improved performance is often described as a synergistic effect, where the combined outcome is greater than the sum of the individual effects. researchgate.netscielo.br
Benefits of using mixed collector systems that include this compound can include:
Increased Recovery and Grade : Synergistic interactions can lead to higher recovery of valuable metals and a better grade of the final concentrate. researchgate.net
Faster Flotation Kinetics : The rate of mineral recovery can be significantly increased. researchgate.net
Lower Reagent Consumption : The desired flotation performance can often be achieved with a lower total dosage of collectors. researchgate.net
Improved Recovery of Coarse and Middling Particles : Mixed systems can be more effective at floating particles that are typically difficult to recover. researchgate.net
The mechanisms behind these synergistic effects are complex but are often attributed to more effective adsorption on the mineral surface. For example, a mixture of a xanthate (like this compound) and a dithiocarbamate (B8719985) can lead to enhanced performance. researchgate.netuct.ac.za Thermochemical measurements have shown that such mixtures can produce unexpectedly higher enthalpies of adsorption on chalcopyrite. This has been attributed to the initial adsorption of the dithiocarbamate, which then modifies the mineral surface in a way that promotes the oxidation of xanthate to its more hydrophobic dimer, dixanthogen, enhancing floatability. uct.ac.za The use of collector mixtures has been shown to be beneficial for floating complex copper sulphide ores. journals.co.zamdpi.com
The use of this compound, particularly in mixed collector systems, can have a significant positive impact on flotation kinetics. researchgate.net
Increased Rate Constants : Studies have shown that synergistic collector mixtures can lead to higher flotation rate constants compared to individual collectors. researchgate.netjournals.co.za For example, the rate of copper recovery can be faster when using specific collector blends. journals.co.za
Influence of Process Parameters : Flotation kinetics are sensitive to various engineering parameters. As shown in the table below, factors such as collector dosage and temperature can be optimized to improve recovery rates.
Table 1: Research Findings on Factors Affecting Chalcopyrite Flotation Kinetics and Recovery
| Factor Studied | Mineral(s) | Collector(s) | Key Finding | Reference(s) |
| Collector Mixture Synergy | Chalcopyrite | Xanthate / Dithiocarbamate | Collector mixtures resulted in improved kinetics and higher recoveries compared to pure collectors. | uct.ac.za |
| Temperature | Chalcopyrite | Potassium Amyl Xanthate | Increasing temperature from 25 °C to 65 °C increased flotation recovery. | mdpi.com |
| Collector Dosage | Porphyry Copper Ore | DTP Collector | Maximum copper recovery was obtained at a collector dosage of ~70 g/t. | mdpi.com |
| pH | Chalcopyrite | None (Collectorless) | The flotation rate constant of chalcopyrite is dependent on the pH of the solution. | mdpi.comnih.gov |
This table is generated based on data from the cited research articles.
By influencing the rate of flotation, the choice of collector system directly impacts engineering process efficiency, allowing for higher throughput and more economical mineral processing. researchgate.net
Heavy Metal Remediation from Aqueous Systems
The contamination of water sources with heavy metals is a significant environmental problem due to their toxicity and persistence. frontiersin.orgresearchgate.net Various chemical, physical, and biological methods are being explored for the removal of these contaminants from aqueous solutions. frontiersin.orgnih.gov
This compound has been investigated for its ability to remediate water contaminated with heavy metal ions. The principle behind this application is the reaction between the decylxanthate anion and dissolved metal cations to form stable, insoluble metal-xanthate complexes, which can then be precipitated and removed from the solution.
Research has successfully demonstrated the synthesis and characterization of complexes formed between decylxanthate and several divalent metal ions, including nickel(II), copper(II), and zinc(II). dergipark.org.tr In this process, an ethanolic solution of this compound is added to a solution containing the metal chloride (e.g., NiCl₂, CuCl₂, or ZnCl₂), leading to the precipitation of the metal decylxanthate complex. dergipark.org.tr
The general formula for these precipitated complexes is [M(DEXANT)₂], where M represents the divalent metal ion (Ni, Cu, or Zn) and DEXANT is the decylxanthate ligand. dergipark.org.tr Characterization of these complexes has confirmed their structure and properties.
Table 2: Properties of Metal-Decylxanthate Complexes for Heavy Metal Remediation
| Metal Ion | Complex Formula | Proposed Geometry | Magnetic Moment (μeff, B.M.) | Reference(s) |
| Nickel(II) | [Ni(C₁₀H₂₁OCS₂)₂] | Tetrahedral | 1.65 - 2.12 | dergipark.org.tr |
| Copper(II) | [Cu(C₁₀H₂₁OCS₂)₂] | Tetrahedral | 1.65 - 2.12 | dergipark.org.tr |
| Zinc(II) | [Zn(C₁₀H₂₁OCS₂)₂] | Tetrahedral | Diamagnetic | dergipark.org.tr |
This table is based on data from Ali & Ahmad (2023). The magnetic moment range is for the general [M(DEXANT)₂] type complexes.
The formation of these stable, non-electrolytic complexes demonstrates the potential of this compound as an effective agent for the precipitation and extraction of dissolved heavy metal ions like Ni(II), Cu(II), and Zn(II) from contaminated aqueous systems. dergipark.org.tr
Mechanisms of Metal Removal from Industrial Effluents
This compound is a crucial chemical compound in the extractive industries and environmental remediation, primarily for its ability to selectively bind to metal ions. This property is exploited in processes designed to separate valuable metals from ores and to remove toxic heavy metals from industrial wastewater. The mechanisms of metal removal are principally governed by precipitation and adsorption phenomena.
The primary mechanism for removing heavy metal ions from aqueous solutions using this compound is precipitation . Xanthates, in general, are known to be highly effective in removing heavy metals from wastewater due to the low solubility products and high stability constants of the resulting metal xanthate complexes. mdpi.com When this compound is introduced into an industrial effluent containing dissolved metal ions, it dissociates into potassium cations (K⁺) and decylxanthate anions (C₁₀H₂₁OCSS⁻). The decylxanthate anion then reacts with divalent or trivalent metal ions (Mⁿ⁺) to form insoluble metal decylxanthate precipitates, as depicted in the general reaction below:
n(C₁₀H₂₁OCSS⁻) + Mⁿ⁺ → M(C₁₀H₂₁OCSS)ₙ (s)
These solid precipitates can then be effectively removed from the wastewater through conventional solid-liquid separation techniques such as filtration or sedimentation. acs.org The effectiveness of this process is contingent on the pH of the solution, which influences the stability of the metal xanthate complexes. mdpi.com
Another significant application of this compound is in the froth flotation process, a method widely used for the recovery and upgrading of sulfide ores. mdpi.com In this context, this compound acts as a collector , a substance that selectively adsorbs onto the surface of specific mineral particles, rendering them hydrophobic (water-repellent). The mechanism involves the polar head of the decylxanthate anion (the C=S group) chemically bonding, or chemisorbing, to the metal atoms on the surface of the sulfide mineral. frontiersin.orgresearchgate.net The long, non-polar hydrocarbon tail (the decyl group) then extends outwards, creating a hydrophobic layer on the mineral's surface. mdpi.com
When air is bubbled through the ore slurry, the hydrophobized mineral particles attach to the air bubbles and are carried to the surface, forming a froth that can be skimmed off. This separates the valuable metal sulfides from the unwanted gangue minerals, which remain hydrophilic and stay suspended in the water. The efficiency of the flotation process is influenced by factors such as the length of the hydrocarbon chain of the xanthate; longer chains generally lead to greater hydrophobicity but may decrease selectivity. mdpi.com
The table below summarizes the key mechanisms of metal removal by this compound from industrial effluents.
| Mechanism | Description | Key Factors |
| Precipitation | Reaction of decylxanthate anions with dissolved metal ions to form insoluble metal decylxanthate complexes. | pH, solubility product of the metal xanthate, stability constant of the complex. mdpi.commdpi.com |
| Adsorption (in Froth Flotation) | Chemisorption of the polar head of the decylxanthate anion onto the surface of sulfide minerals, rendering them hydrophobic. | Mineral surface composition, hydrocarbon chain length of the xanthate. mdpi.comfrontiersin.orgresearchgate.net |
Nanomaterial Synthesis and Surface Functionalization
The unique chemical properties of this compound also lend themselves to applications in the burgeoning field of materials science, particularly in the synthesis and modification of nanomaterials.
Precursor Role in Metal Sulfide Nanoparticle Production
This compound serves as a versatile single-source precursor for the synthesis of various metal sulfide nanoparticles. psu.edu In this method, a metal salt is first reacted with this compound to form a metal decylxanthate complex. This complex is then decomposed under controlled conditions to yield the desired metal sulfide nanoparticles. The decomposition can be achieved through several methods, including:
Thermal Decomposition (Thermolysis): Heating the metal decylxanthate complex to a specific temperature causes it to break down, forming the metal sulfide nanoparticle and volatile byproducts. psu.edu
Chemical Decomposition: The use of chemical agents can trigger the decomposition of the complex at lower temperatures. For instance, Lewis base alkylamine solvents can facilitate the reaction at temperatures ranging from below room temperature up to 150 °C. psu.edu
Photochemical Decomposition: In some cases, ultraviolet (UV) irradiation can be used to decompose the metal xanthate complex. psu.edu
A significant advantage of using metal alkyl xanthates as precursors is the ability to tune the size and shape of the resulting nanoparticles by carefully controlling reaction parameters such as temperature, reaction time, and the concentration of the precursor. psu.edu This control over nanoparticle morphology is crucial for tailoring their properties for specific applications.
The table below presents research findings on the synthesis of metal sulfide nanoparticles using xanthate precursors.
| Metal Sulfide Nanoparticle | Precursor Type | Synthesis Method | Key Findings | Reference |
| Various Metal Sulfides | Metal Alkyl Xanthates | Low-temperature decomposition in alkylamine solvents | Crystalline, size- and shape-tunable, monodisperse nanoparticles can be formed. | psu.edu |
| Cadmium Sulfide (CdS) | Cadmium Xanthate | Single-step or dual-step process using xanthate precursors | Formation of core/shell structures (e.g., ZnS-shelled CdS) with tunable fluorescence. | psu.edu |
| Cadmium Sulfide (CdS) | Xanthate functionalized mycelia | Biosynthesis | Formation of 3.0 ± 0.2 nm sized CdS nanoparticles on the surface of the fungal mycelia. | frontiersin.org |
Surface Modification and Functionalization of Inorganic Materials
The ability of the xanthate group to bind to various surfaces makes this compound a candidate for the surface modification and functionalization of inorganic materials. This process involves attaching the decylxanthate molecules to the surface of a material to alter its properties, such as its hydrophobicity or its ability to bind to other substances.
A primary application in this area is the hydrophobization of mineral surfaces for froth flotation, as detailed in section 5.2.2. This surface modification is a critical step in separating valuable minerals from their ores. mdpi.comfrontiersin.org
Beyond mineral processing, the principles of xanthate adsorption can be applied to other inorganic materials. For instance, research has shown that biomass, such as fungal mycelia, can be functionalized with xanthate groups. frontiersin.org This modification enhances the material's capacity to adsorb heavy metal ions and can also serve as a template for the synthesis of metal sulfide nanoparticles directly on the surface of the biomass. frontiersin.org The sulfur groups of the functionalized mycelia act as binding sites for metal ions. frontiersin.org
While direct applications of this compound for the surface functionalization of common inorganic materials like silica (B1680970) or metal oxides for purposes other than flotation are not extensively documented in readily available literature, the underlying chemistry suggests potential. The sulfur-containing head of the xanthate molecule has an affinity for certain metal and metal oxide surfaces. mdpi.com This suggests that this compound could potentially be used as a capping agent in nanoparticle synthesis to control particle growth and prevent agglomeration, or to create hydrophobic coatings on various inorganic substrates. psu.edu The functionalization of inorganic nanoparticles with ligands like xanthates is a crucial step in tailoring their properties for specific applications in fields such as catalysis and sensor technology. mdpi.com
Theoretical and Computational Chemistry Approaches
Quantum Chemical Studies (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical methods, including Density Functional Theory (DFT) and ab initio techniques, are used to examine the electronic properties and reactivity of molecules from first principles. ox.ac.ukaip.orgdiva-portal.orgresearchgate.net These calculations offer detailed insights into the fundamental characteristics of potassium decylxanthate.
DFT calculations are instrumental in analyzing the electronic structure of the xanthate head group (-OCS2-) and its interaction with the potassium ion and metal species on mineral surfaces. Studies on various alkyl xanthates reveal that the negative charge is predominantly localized on the two sulfur atoms. ox.ac.uk This charge distribution makes the sulfur atoms the primary sites for electrostatic interactions and covalent bond formation with metal ions. ox.ac.ukresearchgate.net
When this compound forms complexes with metal ions, such as those from Group 12 (Zn, Cd, Hg), theoretical studies show that the resulting complexes can adopt different geometries, such as mononuclear structures in solution and polymeric forms in the solid state. researchgate.net The bonding in these complexes involves a combination of ionic and covalent character, with significant donor-acceptor interactions between the sulfur orbitals and the metal orbitals. researchgate.net
Computational chemistry is crucial for predicting the reactivity of xanthates and elucidating their reaction mechanisms at a molecular level. numberanalytics.comhokudai.ac.jphawaii.eduarxiv.org DFT calculations can be used to model reaction pathways for processes such as adsorption, oxidation, and decomposition. mdpi.comresearchgate.net
The reactivity of xanthate collectors can be analyzed using descriptors derived from DFT, such as HOMO energy, atomic charges, and electronegativity. researchgate.net For instance, the interaction between the xanthate's HOMO and the mineral surface's LUMO is a key factor in determining adsorption favorability. shahroodut.ac.irresearchgate.net A smaller energy gap between these frontier orbitals suggests a higher propensity for reaction. shahroodut.ac.ir
Computational studies can also elucidate the decomposition pathways of xanthates. For example, under certain conditions, xanthates can undergo reactions involving the rupture of the C-S bond. ox.ac.ukresearchgate.net Theoretical models can predict the energy barriers for such reactions and identify potential intermediates and final products, such as dixanthogen (B1670794), which is an oxidation product of xanthate. ox.ac.uk
DFT is widely used to calculate the adsorption energy of xanthate molecules on various mineral surfaces, providing a quantitative measure of the interaction strength. mdpi.comresearchgate.net These calculations are essential for understanding the selectivity of collectors in mineral flotation. mdpi.com
Studies on the adsorption of ethylxanthate (B89882) on sulfide (B99878) minerals like pyrite (B73398) (FeS2) and arsenopyrite (B74077) (FeAsS) have shown that adsorption is a form of chemisorption, where chemical bonds form between the sulfur atoms of the xanthate and the iron atoms on the mineral surface. mdpi.com The calculated adsorption energy is significantly negative, indicating a strong and spontaneous interaction. For example, the adsorption energy of ethylxanthate on a pyrite (100) surface was calculated to be -326.53 kJ/mol, and on an arsenopyrite (001) surface, it was -253.99 kJ/mol. mdpi.com This suggests a stronger affinity for pyrite over arsenopyrite. mdpi.com
Table 1: Representative Adsorption Energies of Xanthate on Mineral Surfaces from DFT Calculations Note: This table presents data for ethylxanthate as a representative model for xanthate collectors, as specific data for decylxanthate is not readily available.
| Mineral Surface | Xanthate Species | Calculated Adsorption Energy (kJ/mol) | Reference |
|---|---|---|---|
| Pyrite (FeS2) (100) | Ethylxanthate | -326.53 | mdpi.com |
| Arsenopyrite (FeAsS) (001) | Ethylxanthate | -253.99 | mdpi.com |
| Pyrite (FeS2) (100) | Butyl Xanthate Ion | -100.79 ± 2.6 | mdpi.com |
| Pyrite (FeS2) (100) | Isobutyl Xanthate Ion | -104.76 ± 2.5 | mdpi.com |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. nih.govdovepress.com This technique is particularly useful for studying the collective behavior of this compound molecules at interfaces and in solution. mdpi.com
MD simulations are employed to model the adsorption of collector molecules onto mineral surfaces in an aqueous environment. rsc.orgrsc.org These simulations can reveal how this compound molecules arrange themselves at the solid-liquid interface. researchgate.net
In a typical simulation, a box containing a slab of the mineral, water molecules, and xanthate ions is constructed. mdpi.com By running the simulation for a sufficient time (nanoseconds), the system reaches equilibrium, and the resulting configuration can be analyzed. mdpi.com Studies on similar surfactants show that the hydrophilic xanthate head groups adsorb onto the mineral surface, while the hydrophobic decyl tails extend into the water phase, creating a hydrophobic layer that facilitates bubble attachment in flotation. mdpi.com
These simulations can also quantify the interaction energies between the collector and the mineral surface, providing data that complements DFT calculations. mdpi.comrsc.org For instance, MD simulations have shown that the adsorption energy of butyl xanthate on a pyrite surface is significantly more favorable than that of water, explaining why xanthate can displace water and render the surface hydrophobic. mdpi.com
MD simulations are also a valuable tool for studying the behavior of this compound in the bulk aqueous phase, including its interactions with potassium ions (K+) and other dissolved species. acs.orgnih.gov In solution, the decylxanthate anions and potassium cations will be solvated by water molecules.
Structure-Activity Relationship Modeling for Predictive Performance
Theoretical and computational chemistry provide powerful tools for predicting the efficacy of chemical compounds, such as this compound, in industrial applications like mineral flotation. A key approach in this domain is the Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR establishes a mathematical correlation between the chemical structure of a compound and its biological or chemical activity, enabling the prediction of a molecule's performance before it is synthesized, thereby saving significant time and resources. peeref.commedcraveonline.com While specific QSAR studies focusing exclusively on this compound are not prevalent in publicly available research, comprehensive models developed for the broader class of xanthate collectors offer a robust framework for understanding and predicting its performance. peeref.com
The fundamental principle of QSAR is that the activity of a molecule is a function of its physicochemical properties, which are determined by its structure. toxicology.org For xanthate collectors, the primary "activity" of interest is their ability to adsorb onto a mineral surface and render it hydrophobic, a key step in froth flotation. nih.gov QSAR models are constructed by calculating a series of molecular descriptors for a set of known compounds and then using statistical methods to find the best-fitting equation that relates these descriptors to their experimentally measured activity. medcraveonline.com
Research into the QSAR of xanthates has identified several critical molecular descriptors that govern their flotation performance. peeref.comresearchgate.net These descriptors can be broadly categorized as follows:
Hydrophobicity: This is often the most significant factor influencing a collector's strength. For xanthates, the length of the non-polar alkyl chain (the "decyl" group in this compound) is paramount. Hydrophobicity can be quantified using descriptors like the logarithm of the partition coefficient (logP). peeref.comspu.edu.sy
Electronic Properties: These descriptors relate to the interaction of the polar xanthate headgroup with the mineral surface. Key electronic descriptors include the dipole moment, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the charges on specific atoms within the headgroup. peeref.comicm.edu.pl
Structural and Steric Factors: These properties describe the size and shape of the molecule. Descriptors such as molecular volume, surface area, and non-polar region surface area have been shown to correlate with flotation performance. peeref.com
A notable QSAR study on common xanthate collectors established a highly predictive model based on hydrophobicity and dipole moment. peeref.com The resulting model demonstrated a strong correlation between the molecular structure of xanthates and their flotation performance, achieving a correlation coefficient (R²) of 0.9647. peeref.com Such a high R² value indicates that over 96% of the variation in flotation activity can be explained by these two molecular descriptors. peeref.comspu.edu.sy
The reliability of such models is confirmed by comparing the predicted performance values against experimental results for a "test set" of compounds not used in the initial model generation. peeref.com The predictive power of a well-established QSAR model for various xanthate-based compounds is illustrated in the table below.
Table 1: Predicted vs. Experimental Flotation Performance for Various Xanthate Collectors
This interactive table showcases the accuracy of a QSAR model in predicting the flotation index (FI) for several xanthate compounds. The small relative error highlights the model's reliability.
| Compound Name | Predicted Flotation Index (FI) | Experimental Flotation Index (FI) | Relative Error (%) |
| Sodium isobutyl xanthate (SIBX) | 0.7099 | 0.7700 | 7.89 |
| Potassium O-(6-(hexylamino)-6-oxohexyl) xanthate (PHAHX) | 0.8614 | 0.8776 | 1.85 |
| Potassium O-(6-(butylamino)-6-oxohexyl) xanthate (PBAHX) | 0.8061 | 0.8400 | 4.00 |
| Potassium O-(4-(butylamino)-4-oxobutyl) xanthate (PBABX) | 0.7631 | 0.7832 | 2.57 |
| Data sourced from research on QSAR modeling for xanthate collectors. peeref.com |
The low relative errors between the predicted and experimental values in the test set demonstrate the robustness of the QSAR approach. peeref.com This validated model provides a theoretical basis for designing novel collectors and predicting the collecting capacities of existing ones, like this compound, for specific minerals. peeref.com By calculating the relevant descriptors for this compound, its flotation index could be predicted with a high degree of confidence using such a model.
Further advancements in this field integrate quantum chemistry (QC) with machine learning (ML) to create even more powerful predictive tools that can accommodate a wider range of structurally diverse collectors than traditional QSAR models. ceon.rs These QC-ML approaches offer a high-throughput screening method for the rational design of next-generation flotation reagents. ceon.rs
Advanced Analytical Methodologies for Detection and Speciation
Chromatographic Techniques for Separation and Quantification of Potassium Decylxanthate
Chromatographic methods are powerful tools for the separation and quantification of individual components within complex mixtures. For the analysis of this compound, techniques such as ion-pair chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) are of significant interest. These methods allow for the effective separation of the decylxanthate anion from other related xanthates and interfering substances commonly found in industrial process waters and environmental samples.
In a typical RP-HPLC setup, a non-polar stationary phase is used in conjunction with a more polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the two phases. For the analysis of the highly polar decylxanthate anion, an ion-pairing agent is often added to the mobile phase to enhance retention and improve peak shape. The choice of the ion-pairing agent, its concentration, and the pH of the mobile phase are critical parameters that require careful optimization to achieve the desired separation. Detection is commonly performed using ultraviolet (UV) spectrophotometry, as the xanthate functional group exhibits a characteristic UV absorbance.
Table 1: Representative Chromatographic Conditions for Xanthate Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient with ion-pairing agent |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at specific wavelength for xanthate |
| Injection Volume | 20 µL |
This table presents a generalized set of parameters; specific conditions would need to be optimized for this compound.
Electrochemical Methods for Trace Analysis and Speciation
Electrochemical techniques offer high sensitivity and are particularly well-suited for the trace analysis of electroactive species like this compound. Methods such as cyclic voltammetry, differential pulse voltammetry, and stripping voltammetry can be employed for both quantification and speciation studies. The electrochemical behavior of the decylxanthate anion is typically characterized by its oxidation at a working electrode, providing a signal that is proportional to its concentration.
The choice of electrode material is crucial for achieving high sensitivity and selectivity. Modified electrodes, featuring surfaces functionalized with specific chemical groups or nanomaterials, can be designed to enhance the accumulation and detection of decylxanthate. These modifications can lead to lower detection limits and improved resistance to fouling from matrix components. Furthermore, electrochemical methods can provide valuable information about the speciation of xanthates, distinguishing between free xanthate ions, their degradation products, and metal-xanthate complexes.
Advanced Spectroscopic Techniques for In Situ and Ex Situ Analysis in Complex Matrices
Spectroscopic methods are indispensable for the analysis of this compound, offering both qualitative and quantitative information. Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for the routine quantification of xanthates in solution, based on their strong absorption in the UV region. However, for more complex matrices, advanced spectroscopic techniques are required to overcome interferences and provide more detailed structural information.
Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are powerful tools for the vibrational analysis of this compound. These techniques can provide a molecular fingerprint, allowing for its identification and the study of its interactions with other molecules and surfaces. For instance, in mineral processing research, in situ FTIR and Raman spectroscopy can be used to study the adsorption of decylxanthate onto mineral surfaces, providing insights into the flotation mechanism at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can be utilized for the structural elucidation and purity assessment of synthesized this compound. While not typically used for routine quantification in industrial settings due to instrumentation costs and complexity, NMR provides unparalleled detail on the molecular structure.
Development of Novel Assays for this compound in Industrial and Environmental Samples
The demand for rapid, cost-effective, and field-deployable analytical methods has driven the development of novel assays for this compound. These include colorimetric and biosensor-based approaches. Colorimetric methods often rely on the reaction of the xanthate with a specific chromogenic agent to produce a colored product, the intensity of which can be measured using a simple spectrophotometer or even a smartphone camera.
Biosensors represent a promising frontier for the selective and sensitive detection of xanthates. These devices typically consist of a biological recognition element, such as an enzyme or an antibody, coupled with a transducer that converts the binding event into a measurable signal. The high specificity of biological interactions can potentially overcome the matrix effects that challenge traditional analytical techniques. Research in this area is focused on the development of robust and stable biosensors that can withstand the harsh conditions of industrial and environmental samples.
Environmental Behavior and Degradation Studies
Degradation Pathways in Aqueous Environments (e.g., Hydrolysis, Oxidation, Photolysis)
The stability of potassium decylxanthate in aqueous environments is influenced by several factors, primarily pH, and the presence of oxidizing agents and light.
Hydrolysis:
Xanthates, as a class of compounds, are known to be unstable in aqueous solutions, undergoing hydrolysis. The rate of hydrolysis is significantly dependent on the pH of the solution. In acidic to neutral conditions, the xanthate ion (ROCS₂⁻) is protonated to form the unstable xanthic acid, which then decomposes. cdut.edu.cnmdpi.com The decomposition of xanthates in acidic solutions leads to the formation of carbon disulfide (CS₂) and the corresponding alcohol. mdpi.comscirp.org For this compound, this would result in the formation of decyl alcohol and carbon disulfide.
The general reaction for the acid-catalyzed decomposition is as follows: ROCS₂⁻ + H⁺ ⇌ ROCS₂H ROCS₂H → ROH + CS₂
In alkaline solutions (pH > 8), xanthates are generally more stable, and the rate of decomposition is significantly reduced. cdut.edu.cn The stability of xanthates increases with increasing pH. arcabc.ca Studies on various alkyl xanthates have shown that the decomposition rate decreases as the length of the alkyl chain increases. Therefore, this compound is expected to be more stable than its shorter-chain counterparts like potassium ethyl xanthate.
Oxidation:
This compound can undergo oxidation, particularly in the presence of oxidizing agents or on the surface of certain minerals. The primary oxidation product of xanthates is the corresponding dixanthogen (B1670794). ausimm.comresearchgate.net In the case of this compound, this would be didecyl dixanthogen. Dixanthogen is a less polar and more stable molecule than the parent xanthate. ausimm.comresearchgate.net
The oxidation reaction can be represented as: 2 ROCS₂⁻ → (ROCS₂)₂ + 2e⁻
This oxidation can be facilitated by various oxidants and is a key reaction in the industrial applications of xanthates. Further oxidation of xanthates can lead to the formation of other sulfur-containing compounds, such as perxanthates. researchgate.net
Photolysis:
Limited specific data exists on the photolysis of this compound. However, general studies on xanthates suggest that they can undergo photodegradation. scirp.org The presence of light, particularly ultraviolet (UV) radiation, can accelerate the degradation process. The photodegradation of other organic compounds in the presence of photocatalysts like TiO₂ has been shown to be effective, and similar mechanisms could potentially apply to xanthates. sci-hub.se The degradation efficiency of xanthates through photocatalysis has been observed to be dependent on the molecular structure, with more complex and longer-chain xanthates potentially showing different degradation rates. sci-hub.se
Table 1: General Degradation Pathways of Alkyl Xanthates in Aqueous Environments
| Degradation Pathway | Influencing Factors | Primary Products | General Trend with Increasing Alkyl Chain Length |
|---|---|---|---|
| Hydrolysis (Acidic/Neutral) | Low pH | Alcohol (e.g., Decyl alcohol), Carbon Disulfide (CS₂) | Decreased rate of hydrolysis |
| Oxidation | Oxidizing agents, mineral surfaces | Dixanthogen (e.g., Didecyl dixanthogen), Perxanthate | Increased stability |
| Photolysis | UV radiation, photocatalysts | Smaller organic molecules, CO₂, H₂O, SO₄²⁻ | Potentially altered degradation rates |
Environmental Fate and Transport Mechanisms in Soil and Water Systems
The movement and distribution of this compound in the environment are governed by its physicochemical properties and interactions with soil and water components.
Soil Mobility and Adsorption:
The mobility of organic compounds in soil is largely determined by their adsorption to soil organic matter and clay particles, often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com For non-ionic organic compounds, Koc is strongly correlated with the octanol-water partition coefficient (Kow), which is a measure of hydrophobicity.
This compound has a long, ten-carbon alkyl chain, which imparts significant hydrophobic character to the molecule. This hydrophobicity suggests that it will have a strong tendency to adsorb to the organic fraction of soils. chemsafetypro.com Therefore, this compound is expected to have a high Koc value and consequently low mobility in soil. chemsafetypro.com Its movement through the soil profile via leaching would be limited.
In contrast, the potassium cation (K⁺) dissociated from the xanthate salt is highly mobile in most soil types and can be readily transported with water. rbcsjournal.orggard.in
Adsorption-Desorption Behavior:
The adsorption of this compound to soil particles is expected to be a key process influencing its environmental fate. The long alkyl chain will favor partitioning into the non-polar organic matter in soil. Desorption, the release of the adsorbed compound back into the soil solution, is likely to be a slow process for a compound with strong adsorption characteristics. The Freundlich and Langmuir isotherm models are commonly used to describe the adsorption-desorption behavior of chemicals in soil. regulations.govresearchgate.net Specific studies on the adsorption-desorption isotherms for this compound are needed for a precise quantitative assessment.
Table 2: Expected Environmental Fate Parameters for this compound
| Parameter | Expected Value/Behavior for this compound | Implication |
|---|---|---|
| Soil Adsorption Coefficient (Koc) | High | Low mobility in soil, strong binding to organic matter |
| Leaching Potential | Low | Unlikely to contaminate groundwater |
| Volatility from Soil | Low (for the xanthate ion) | Will primarily reside in the soil and water phases |
| Transport in Water | Adsorption to suspended solids and sediments | Reduced concentration in the water column over time |
Potential for Biotransformation and Biodegradation by Microorganisms
Microbial activity is a significant pathway for the degradation of many organic compounds in the environment.
Research on the biodegradation of alkyl xanthates has shown that microorganisms are capable of degrading these compounds. udel.edu However, the rate of biodegradation is influenced by the length of the alkyl chain. Studies have indicated that the biodegradability of xanthates decreases as the length of the hydrocarbon chain increases. researchgate.net This suggests that this compound would be biodegraded more slowly than shorter-chain xanthates like ethyl or butyl xanthate.
The biodegradation process involves microorganisms utilizing the xanthate as a source of carbon and energy. udel.edu This can lead to the breakdown of the xanthate molecule into simpler, less harmful substances. The process can occur under both aerobic and anaerobic conditions, though the specific microbial pathways and end products may differ. Several bacterial species, such as those from the genera Pseudomonas and Bacillus, have been identified as being capable of degrading shorter-chain xanthates. udel.edu
The biotransformation of long-chain xanthates can be initiated by enzymatic action, such as by cytochrome P450 monooxygenases, which can metabolize fatty acids and structurally similar long-chain compounds. scirp.org
Characterization of Degradation Products and Their Chemical Stability
The degradation of this compound results in the formation of several byproducts, the nature and stability of which are important for a complete environmental assessment.
Based on the degradation pathways of other alkyl xanthates, the primary degradation products of this compound are expected to be:
Decyl alcohol (C₁₀H₂₂O): Formed during the hydrolysis of the xanthate.
Carbon disulfide (CS₂): A volatile and toxic compound formed during acidic hydrolysis. cdut.edu.cnscirp.org
Didecyl dixanthogen ((C₁₀H₂₁OCS₂)₂): The main product of oxidation. ausimm.comresearchgate.net It is a neutral, oily substance that is more persistent than the parent xanthate.
Perxanthate: Formed through further oxidation. researchgate.net
Carbonates and Sulfates: As a result of complete mineralization through biotic or abiotic processes. mdpi.com
The chemical stability of these degradation products varies. Carbon disulfide is highly volatile and will tend to partition into the atmosphere. Decyl alcohol is a long-chain alcohol and will have its own environmental fate characteristics, including potential for biodegradation. Didecyl dixanthogen is relatively stable and, due to its low water solubility, is likely to be associated with soil or sediment particles.
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for the identification and quantification of these degradation products. cdut.edu.cnsemanticscholar.org Ultraviolet-visible (UV-Vis) spectroscopy can also be used to monitor the decomposition of xanthates in solution. ausimm.comresearchgate.net
Table 3: Common Degradation Products of Alkyl Xanthates and their General Properties
| Degradation Product | Formation Pathway | General Chemical Properties |
|---|---|---|
| Alcohol (e.g., Decyl alcohol) | Hydrolysis | Less water-soluble with increasing chain length |
| Carbon Disulfide (CS₂) | Hydrolysis | Volatile, toxic |
| Dixanthogen | Oxidation | Oily, non-polar, relatively stable |
| Perxanthate | Oxidation | Intermediate oxidation product |
| Carbonate (CO₃²⁻) | Complete degradation | Stable inorganic ion |
| Sulfate (SO₄²⁻) | Complete degradation | Stable inorganic ion |
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Novel Synthetic Routes and Advanced Functionalization Strategies
Future research will likely focus on developing more sustainable and efficient methods for synthesizing potassium decylxanthate. While the fundamental reaction of an alcohol (decanol), an alkali (potassium hydroxide), and carbon disulfide is well-established, there is room for innovation. nih.govnih.gov Green chemistry principles, such as the use of renewable feedstocks and solvent-free or benign solvent systems, are expected to guide the development of new synthetic protocols. mdpi.com An optimized, eco-friendly two-step laboratory procedure for producing potassium alkyl xanthates has already been developed, emphasizing mild reaction conditions and high product purity. nih.gov
Advanced functionalization strategies will be crucial for tailoring the properties of this compound for specific applications. This involves the introduction of new chemical moieties to the xanthate structure to enhance its selectivity, reactivity, or to impart entirely new functionalities. rsc.orgacs.org For instance, the synthesis of xanthate-mediated functional γ-thiolactones has been demonstrated, showcasing a versatile route to new functional polymers. acs.org Research into the site-specific intramolecular C-H functionalization of related dithiocarbamates also points towards sophisticated methods for creating highly tailored molecules. jst.go.jp These advanced synthetic approaches could lead to the development of "smart" collectors that are more selective towards specific minerals or that can respond to external stimuli.
Deeper Understanding of Interfacial Dynamics at the Molecular Level
A more profound comprehension of the behavior of this compound at solid-liquid and liquid-air interfaces is critical for optimizing its performance in existing applications and for designing new ones. Molecular modeling and simulation techniques are becoming indispensable tools for investigating these complex interfacial phenomena at the atomic level. nih.govjournalssystem.combibliotekanauki.pl
Computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide detailed insights into:
The adsorption mechanism of decylxanthate molecules on various mineral surfaces. journalssystem.combibliotekanauki.pl
The orientation and packing of the decylxanthate molecules at the interface.
The nature of the interactions (e.g., chemisorption, physisorption) between the xanthate and the surface.
The influence of factors such as pH, temperature, and the presence of other ions on the adsorption process.
These computational studies, when validated by experimental techniques, can elucidate the fundamental principles governing the selectivity and efficiency of flotation collectors. nih.gov For example, molecular dynamic simulations have been used to study the adsorption of a novel amphoteric collector on quartz surfaces, revealing the optimal pH range for adsorption. journalssystem.combibliotekanauki.pl Such detailed molecular-level understanding will enable the rational design of more effective and selective flotation agents.
Integration with Sustainable Chemical Processes and Green Chemistry Principles
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry and the development of a circular economy. repec.orgresearchgate.net For this compound, this translates to a holistic approach that considers the entire life cycle of the compound, from its synthesis to its ultimate fate in the environment.
Key areas of focus include:
Renewable Feedstocks: Exploring the use of bio-based decanol (B1663958) derived from renewable sources to reduce the reliance on fossil fuels.
Waste Valorization: Developing methods to recycle and reuse xanthate-containing wastewater from industrial processes. easymining.com
Biodegradability: Designing new generations of xanthate-based collectors that are readily biodegradable, minimizing their environmental persistence.
Atom Economy: Optimizing synthetic routes to maximize the incorporation of all starting materials into the final product, thereby reducing waste. mdpi.com
The integration of this compound into a circular economy framework involves not only making its production more sustainable but also finding new applications for it in resource recovery and recycling. repec.orgresearchgate.neteasymining.com
Development of Smart Materials Based on Decylxanthate Chemistry
The unique chemical structure of this compound, with its polar head and nonpolar tail, makes it an attractive building block for the creation of "smart" materials that can respond to external stimuli. These materials could find applications in a wide range of fields, from sensing to drug delivery.
Potential research directions include:
Stimuli-Responsive Polymers: Incorporating decylxanthate moieties into polymer chains to create materials that change their properties (e.g., solubility, shape) in response to changes in pH, temperature, or light. The xanthate group's ability to participate in reversible addition-fragmentation chain transfer (RAFT) polymerization makes it particularly suitable for this purpose.
Self-Assembled Monolayers: Utilizing the amphiphilic nature of this compound to form ordered monolayers on various substrates. These monolayers could be used to modify the surface properties of materials, for example, to create hydrophobic or anti-fouling coatings.
Nanoparticle Functionalization: Using this compound as a capping agent to control the size, shape, and surface properties of nanoparticles. This could lead to the development of new catalysts, sensors, or drug delivery vehicles.
Role in Emerging Technologies (e.g., Optoelectronics, Advanced Separations, Resource Recycling)
The versatile chemistry of this compound opens up possibilities for its use in a variety of emerging technologies beyond its traditional applications.
Optoelectronics: The functionalization of hole-transport materials with specific binding groups is crucial for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells. nih.gov The dithiocarbamate (B8719985) group, closely related to xanthates, has been shown to be an effective linker for functionalizing gold surfaces, suggesting potential applications for decylxanthate in molecular electronics. nih.gov
Advanced Separations: The selective binding properties of xanthates can be harnessed for advanced separation processes. For instance, biomimetic potassium channels functionalized with carbonyl oxygen atoms have shown high selectivity for potassium ions. nih.gov This points to the potential for designing decylxanthate-based systems for the selective separation of metal ions from aqueous solutions, which is crucial for water treatment and resource recovery. icm.edu.plnih.govresearchgate.net
Resource Recycling: The principles of a circular economy are driving research into new methods for recycling valuable materials. repec.orgresearchgate.net this compound and related compounds can play a role in the recovery of metals from electronic waste or industrial effluents through processes like ion flotation. icm.edu.pl Furthermore, the recovery and reuse of potassium itself from various waste streams is an important aspect of sustainable resource management. easymining.com
Q & A
Q. What are the standard methodologies for synthesizing potassium decylxanthate, and how can purity be validated?
this compound is typically synthesized via the xanthation reaction, where decyl alcohol reacts with carbon disulfide in an alkaline medium (e.g., potassium hydroxide). Critical steps include controlling reaction temperature (5–10°C to minimize side reactions) and stoichiometric ratios. Post-synthesis, purification via recrystallization in acetone or ethanol is recommended. Purity validation should involve elemental analysis (C, H, S), FT-IR (to confirm –OCS₂⁻ groups), and NMR spectroscopy (to detect residual solvents or unreacted precursors). Ensure compliance with protocols for reproducibility, as outlined in experimental reporting standards .
Q. What analytical techniques are most effective for characterizing this compound’s structural and thermal properties?
Key techniques include:
- XRD : To confirm crystalline structure and compare with database entries (e.g., ICDD PDF-4+).
- TGA/DSC : To assess thermal stability and decomposition profiles (e.g., identifying decomposition onset temperatures).
- FT-IR/Raman Spectroscopy : To validate functional groups (e.g., C=S stretching at 1050–1200 cm⁻¹).
- CHNS Analysis : To verify elemental composition. Cross-reference data with literature to identify anomalies, and document instrument calibration details to ensure reproducibility .
Q. How does this compound interact with metal ions in flotation systems, and what experimental setups are used to study this?
Microflotation experiments in a Hallimond tube are standard for studying collector-metal interactions. Parameters to control:
- pH (using buffers like citrate-phosphate for stability).
- Ionic strength (adjust with KCl/NaNO₃).
- Metal ion concentration (e.g., Cu²⁺, Pb²⁺). Use adsorption isotherm models (Langmuir/Freundlich) to quantify affinity. Complement with zeta potential measurements to correlate surface charge changes with adsorption behavior .
Advanced Research Questions
Q. How can conflicting literature data on this compound’s solubility in polar solvents be resolved methodologically?
Discrepancies often arise from inconsistent solvent purity, temperature control, or measurement techniques. To resolve:
- Standardize Protocols : Use HPLC-grade solvents, thermostatic baths (±0.1°C), and gravimetric analysis.
- Cross-Validate : Compare results from UV-Vis (via Beer-Lambert law) and NMR (integration of solvent peaks).
- Statistical Analysis : Apply ANOVA to data from replicated experiments to identify outliers. Document all variables in supplementary materials to enable replication .
Q. What mechanistic insights can computational modeling provide about this compound’s adsorption on sulfide mineral surfaces?
Density Functional Theory (DFT) simulations can model adsorption energetics and configuration. Steps:
- Optimize molecular geometry of decylxanthate ions and mineral surfaces (e.g., pyrite (100)).
- Calculate binding energies and electron density maps (e.g., using VASP or Gaussian).
- Validate with experimental contact angle measurements and in-situ AFM. Address contradictions by comparing simulated vs. observed adsorption kinetics .
Q. How do structural modifications to this compound alter its performance as a flotation collector, and how can this be systematically tested?
Design a homolog series with varying alkyl chain lengths (C8–C12). Evaluate via:
- Critical Micelle Concentration (CMC) : Use surface tension measurements.
- Collector Efficiency : Froth flotation recovery rates for sulfide ores.
- Structure-Activity Relationships (SAR) : Correlate chain length with hydrophobicity (via contact angles). Use multivariate regression to isolate effects of chain length vs. electronic properties .
Q. What statistical approaches are optimal for analyzing contradictory results in this compound’s environmental toxicity studies?
Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from ecotoxicity studies. Use random-effects models to account for heterogeneity in test organisms (e.g., Daphnia magna vs. algae) and exposure conditions. Sensitivity analysis can identify variables (e.g., pH, dissolved oxygen) that disproportionately affect outcomes. Report confidence intervals and publication bias metrics (e.g., funnel plots) .
Methodological Guidance
- Experimental Reproducibility : Document reagent sources (e.g., Sigma-Aldrich vs. TCI), equipment calibration logs, and raw data in supplementary materials .
- Data Contradictions : Use systematic reviews (Cochrane criteria) to weigh evidence quality, prioritizing studies with rigorous controls and larger sample sizes .
- Interdisciplinary Integration : Combine flotation kinetics with computational chemistry to address mechanistic gaps, ensuring alignment between model assumptions and experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
